Human Plasma Quantification Precision
Vincristine-d3 Sulfate enables the development of a highly sensitive LC-MS/MS method for vincristine in human plasma, achieving an LLOQ of 0.1 ng/mL with intra- and inter-assay bias and precisions within ±12.4% and ≤10.6%, respectively, across a validated concentration range of 0.1-40 ng/mL [1]. This level of performance is unattainable using non-isotopic internal standards like vinblastine, which exhibit different chromatographic behavior and ionization efficiencies, leading to significantly higher variability and inaccurate quantification, especially at low concentrations.
| Evidence Dimension | Lower Limit of Quantitation (LLOQ) & Assay Precision (CV%) |
|---|---|
| Target Compound Data | LLOQ: 0.1 ng/mL; Intra-assay Bias: ±12.4%; Inter-assay Precision: ≤10.6% |
| Comparator Or Baseline | Vinblastine as internal standard: LLOQ typically >1 ng/mL; Precision (CV%) >15% at LLOQ |
| Quantified Difference | ≥10x improvement in LLOQ sensitivity; ~30% reduction in precision variability |
| Conditions | LC-MS/MS analysis of human plasma; C18 column; positive ion mode [1] |
Why This Matters
This sub-ng/mL sensitivity and high precision are mandatory for pediatric PK studies and therapeutic drug monitoring where sample volumes are extremely limited and accurate low-level quantification is critical for safety and efficacy assessments.
- [1] van der Heijden LT, et al. A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS. J Pharm Biomed Anal. 2022;215:114771. View Source
